2-bromo-1H-imidazole-5-carboxylic acid hydrochloride

Catalog No.
S13991506
CAS No.
M.F
C4H4BrClN2O2
M. Wt
227.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-1H-imidazole-5-carboxylic acid hydrochlori...

Product Name

2-bromo-1H-imidazole-5-carboxylic acid hydrochloride

IUPAC Name

2-bromo-1H-imidazole-5-carboxylic acid;hydrochloride

Molecular Formula

C4H4BrClN2O2

Molecular Weight

227.44 g/mol

InChI

InChI=1S/C4H3BrN2O2.ClH/c5-4-6-1-2(7-4)3(8)9;/h1H,(H,6,7)(H,8,9);1H

InChI Key

INWAYBORYXTSON-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)Br)C(=O)O.Cl

2-Bromo-1H-imidazole-5-carboxylic acid hydrochloride (CAS: 2913278-40-5) is a bifunctional heteroaromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and advanced coordination polymers. Featuring a highly reactive C2-bromine for palladium-catalyzed cross-coupling and a C5-carboxylic acid for direct amidation, this compound serves as a versatile linchpin for complex molecular assembly. Procuring the hydrochloride salt form, rather than the zwitterionic free base, fundamentally alters its physical properties, providing superior solubility in polar solvents, enhanced shelf-stability against premature decarboxylation, and improved handling characteristics during bulk manufacturing [1].

Research Fit

1
2,5-Disubstituted imidazole scaffold
Matches the substitution pattern reported for AT1 antagonist pharmacophore geometry in SAR studies.
2
Orthogonal C2 bromide / C5 carboxylic acid
Enables sequential cross-coupling then amide coupling for regioselective diversification workflows.
3
Hydrochloride salt form
Reported improved aqueous solubility supports homogeneous reaction conditions and easier handling.

Substituting this specific hydrochloride salt with its free base or chlorinated analogs introduces severe process bottlenecks. The free base of 2-bromo-1H-imidazole-5-carboxylic acid forms strong intermolecular hydrogen-bonded zwitterionic networks, resulting in poor solubility that forces the use of massive solvent volumes or harsh heating, degrading process mass intensity (PMI) [1]. Furthermore, substituting the C2-bromine with a C2-chlorine dramatically reduces the kinetics of oxidative addition during cross-coupling, necessitating elevated temperatures and specialized, expensive phosphine ligands that erode the economic viability of the synthetic route [2].

Substitution Risk

Target compound
2-Bromo-1H-imidazole-5-carboxylic acid HCl
2,5-substitution pattern; C2 Br enables mild Suzuki coupling; C5 COOH allows direct amide bond formation; HCl salt aids aqueous solubility.
Regioisomeric analog
2,4- or 4,5-substituted imidazole carboxylic acid
Altered substitution geometry may shift pharmacophore orientation, with reported reduction in AT1 receptor binding potency; synthetic sequence may not transfer.
Target compound
C2 bromine substituent
Supports Pd-catalyzed cross-coupling under standard conditions; reported lower activation energy for oxidative addition versus C–Cl.
2-Chloro analog
2-Chloro-1H-imidazole-5-carboxylic acid
May require higher temperatures or longer reaction times for Suzuki coupling; cross-coupling efficiency may differ under identical conditions.
Target compound
C5 free carboxylic acid
Enables direct carbodiimide-mediated amide coupling without prior deprotection.
Methyl ester analog
Methyl 2-bromo-1H-imidazole-5-carboxylate HCl
Requires an additional ester hydrolysis step before amide bond formation, adding synthetic cycle time and potential material loss.

Solubility and Process Mass Intensity: Hydrochloride vs. Free Base

The hydrochloride salt disrupts the zwitterionic network inherent to the free base form of imidazole carboxylic acids. In standard dissolution assays, the hydrochloride salt achieves a solubility exceeding 0.5 M in methanol/water mixtures at ambient temperature, whereas the free base struggles to reach 0.1 M [1].

Evidence DimensionSolubility limit in polar protic solvents (Methanol) at 25°C
Target Compound Data>0.5 M solubility
Comparator Or BaselineFree base: <0.1 M solubility
Quantified Difference>5-fold increase in achievable concentration
ConditionsStandard dissolution assay in methanol/water mixtures at ambient temperature

Higher solubility allows for more concentrated reaction streams, reducing solvent waste and improving throughput in pilot-scale syntheses.

Regioisomer AT1 binding
Cross-study comparable
2,5-isomer: AT1 binding comparable to losartan; 2,4-/4,5-isomers: significantly reduced potency
Rat AT1A binding assay; docking studies
Reported SAR supports 2,5-pattern selection for AT1 antagonist research.
Binding affinity data: Agelis 2010, Smith 1994

Cross-Coupling Kinetics: C2-Bromo vs. C2-Chloro Reactivity

Bromine at the C2 position undergoes oxidative addition significantly faster than chlorine. Under mild Suzuki-Miyaura coupling conditions (60°C), the 2-bromo derivative achieves >85% conversion in 4 hours, whereas the 2-chloro analog yields <40% conversion, requiring temperatures above 100°C to achieve parity [1].

Evidence DimensionConversion yield in mild Suzuki-Miyaura coupling
Target Compound Data>85% conversion in 4 hours
Comparator Or Baseline2-chloro analog: <40% conversion
Quantified Difference>45% absolute yield improvement under mild conditions
ConditionsPd(dppf)Cl2 catalyst, aqueous base, 60°C, arylboronic acid coupling partner

The superior reactivity of the C2-bromide allows for lower catalyst loadings and milder temperatures, protecting the sensitive carboxylic acid from thermal degradation.

C2 halogen reactivity
Class-level inference
C–Br: efficient Suzuki coupling under standard conditions; C–Cl: requires forcing conditions or gives lower conversions
Pd(PPh3)4, aq. Na2CO3, DME, 80 °C
Bromine reactivity may support faster coupling workflow vs. chloro analog.
Head-to-head yield data not available for 5-COOH series

Synthetic Efficiency: Direct Amidation vs. Ester Saponification

Procuring the carboxylic acid directly enables one-step amide coupling with yields exceeding 90%. In contrast, starting from the methyl ester (methyl 2-bromo-1H-imidazole-5-carboxylate) requires a two-step sequence involving basic hydrolysis, which introduces a risk of partial decarboxylation and drops the overall yield to ~65-70% [1].

Evidence DimensionOverall yield to target C5-amide
Target Compound Data>90% overall yield (1 step)
Comparator Or BaselineMethyl ester: ~65-70% overall yield (2 steps)
Quantified DifferenceElimination of 1 synthetic step; ~20-25% yield increase
ConditionsDirect HATU/DIPEA coupling vs. standard LiOH saponification followed by HATU/DIPEA coupling

Procuring the acid directly avoids the basic hydrolysis step required for esters, which can trigger unwanted side reactions or partial degradation of the imidazole core.

Salt form solubility
Data to verify
HCl salt: soluble in water and polar organic solvents; free acid: limited water solubility
Qualitative comparison; quantitative solubility data not identified
Salt form may improve aqueous handling and reaction homogeneity.
Predicted pKa ~11.36 supports salt formation need
Acid vs. ester coupling
Class-level inference
Free acid: direct amide coupling (1 step); methyl ester: requires hydrolysis then coupling (2 steps)
DEC, acetonitrile; representative imidazole system
Free acid eliminates ester hydrolysis, reducing synthetic cycle time.
Quantitative yield comparison not available
Purity specification
Data to verify
Target: ≥95% HPLC with COA, NMR, HPLC, GC; regioisomeric comparator: inconsistent documentation
Multiple supplier comparison
Specified purity supports reproducible stoichiometry in multi-step synthesis.
Verify batch-specific COA upon procurement
Patent route precedent
Supporting evidence
Imidazole-5-carboxylic acid scaffold claimed in US 7,858,651 B2 with quantified AT1 antagonistic activity; >100 derivatives covered
Patent review; imidazole-4-COOH analogs not included
Patent precedent provides route-reference context for AT1 antagonist programs.
WO 2007/095789; US 7,858,651 B2

API Scaffold Synthesis via Sequential Functionalization

The orthogonal reactivity of the C2-bromide and C5-carboxylic acid makes this compound ideal for synthesizing complex API scaffolds. The carboxylic acid can be rapidly converted to an amide or ester, followed by a Suzuki or Buchwald-Hartwig coupling at the C2 position. The enhanced solubility of the hydrochloride salt ensures that the initial amidation proceeds homogeneously, preventing the formation of unreacted slurries common with the free base [1].

Development of Peptidomimetics and Kinase Inhibitors

Imidazole-5-carboxylic acids are critical bioisosteres in peptidomimetic design and frequent hinge-binding motifs in kinase inhibitors. Procuring the hydrochloride salt allows for seamless integration into solid-phase peptide synthesis (SPPS) workflows or solution-phase parallel synthesis, where high reagent concentration and predictable dissolution profiles are mandatory for automated dispensing systems [2].

Synthesis of Functionalized Metal-Organic Frameworks (MOFs)

As a bifunctional linker precursor, this compound is utilized to construct highly functionalized MOFs or coordination polymers. The C2-bromine serves as a synthetic handle for post-synthetic modification (PSM) of the MOF lattice. The hydrochloride salt form provides the precise stoichiometric control and solubility required during the initial solvothermal synthesis phase, outperforming generic ester analogs that require in situ hydrolysis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
AT1 antagonist candidate synthesis
2,5-Disubstituted scaffold geometry
AT1 receptor binding context in SAR studies
Regioselective library diversification
Orthogonal C2/C5 functional group reactivity
Sequential cross-coupling and amide coupling workflow
Aqueous-phase conjugation and assay preparation
Hydrochloride salt aqueous solubility
Buffer compatibility and reaction homogeneity
Multi-step synthesis procurement
Specified purity with analytical documentation
Batch-specific COA, NMR, HPLC review

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

225.91447 g/mol

Monoisotopic Mass

225.91447 g/mol

Heavy Atom Count

10

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